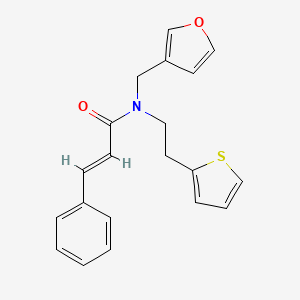

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cinnamamide

説明

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cinnamamide is a hybrid heterocyclic amide featuring a cinnamamide backbone substituted with a furan-3-ylmethyl group and a 2-(thiophen-2-yl)ethyl moiety.

特性

IUPAC Name |

(E)-N-(furan-3-ylmethyl)-3-phenyl-N-(2-thiophen-2-ylethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2S/c22-20(9-8-17-5-2-1-3-6-17)21(15-18-11-13-23-16-18)12-10-19-7-4-14-24-19/h1-9,11,13-14,16H,10,12,15H2/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFJESWHBZUEFW-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cinnamamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Furan-3-ylmethyl Intermediate: This step involves the reaction of furan-3-carboxaldehyde with a suitable reducing agent to form furan-3-ylmethanol.

Synthesis of the Thiophen-2-yl Ethylamine Intermediate: Thiophene-2-carboxaldehyde is reacted with an amine to form thiophen-2-yl ethylamine.

Coupling Reaction: The furan-3-ylmethyl intermediate is then coupled with the thiophen-2-yl ethylamine intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cinnamamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: Corresponding amines from the cinnamamide moiety.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

In chemistry, N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cinnamamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions of furan and thiophene-containing molecules with biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

In medicinal chemistry, N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cinnamamide is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of both furan and thiophene rings.

作用機序

The mechanism of action of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cinnamamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Structural and Functional Group Comparisons with Similar Compounds

Furan and Thiophene Derivatives

(a) N-(furan-2-ylmethyl)-3-phenylpropanamide (3k)

- Structure : Shares a cinnamamide-like backbone but substitutes the furan-3-ylmethyl group with a furan-2-ylmethyl group.

- Key Difference : The position of the furan substituent (2- vs. 3-ylmethyl) may influence electronic properties and bioactivity.

(b) Thiophen-2-yl-ethyl Amine Derivatives ()

- Examples: (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate

- Structure : Share the 2-(thiophen-2-yl)ethyl group but incorporate tetrahydronaphthalene or sulfonate backbones.

- Application : Likely central nervous system agents due to amine oxide/sulfonate functionalities .

Antimicrobial Thiophene-Quinolone Hybrids

- Examples: N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones . N-[2-[5-(Methylthio)thiophen-2-yl]-2-oxoethyl]quinolones .

- Activity : Exhibit broad-spectrum antibacterial effects against Staphylococcus aureus and multidrug-resistant strains.

Polymer Precursors and Agrochemicals

- Example: 3-Chloro-N-phenyl-phthalimide () Use: Monomer for polyimides; high purity required for polymer synthesis. Contrast: The target cinnamamide derivative is less likely to serve as a polymer precursor due to its amide-heterocyclic hybrid structure .

-

- Benzamide/triazine pesticides (e.g., flutolanil, methoprotryne) share amide/heterocyclic motifs but lack furan-thiophene synergy.

生物活性

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cinnamamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

This structure features a furan and a thiophene moiety, which are known for their biological significance.

The biological activity of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cinnamamide can be attributed to several mechanisms:

- Antioxidant Activity : The presence of furan and thiophene rings contributes to the compound's ability to scavenge free radicals, thus potentially protecting cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

- Antimicrobial Properties : There is evidence indicating that compounds with similar structures exhibit antimicrobial activity against various pathogens, including bacteria and fungi.

In Vitro Studies

In vitro studies have demonstrated that N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cinnamamide exhibits significant cytotoxic effects against cancer cell lines. For example:

These results indicate that the compound has potential as an anticancer agent.

In Vivo Studies

In vivo studies using murine models have shown promising results regarding the antitumor efficacy of the compound. Treatment with N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cinnamamide led to:

- Tumor Growth Inhibition : Significant reduction in tumor size compared to control groups.

- Survival Rate Improvement : Mice treated with the compound exhibited a higher survival rate over a specified period.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cinnamamide in a xenograft model of breast cancer. The findings indicated that the compound not only inhibited tumor growth but also enhanced apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. It was found to significantly reduce levels of TNF-alpha and IL-6 in a lipopolysaccharide (LPS)-induced inflammation model, suggesting its potential application in treating inflammatory disorders.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。